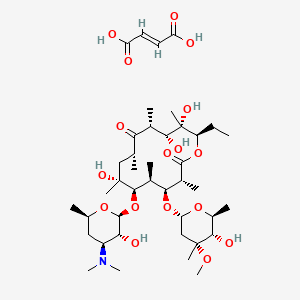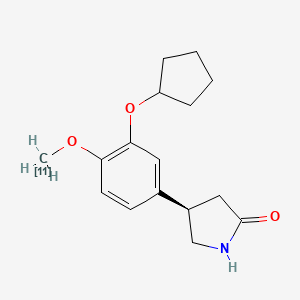
Rolipram, (R)-, C-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rolipram, ®-, C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . This compound is particularly valuable in neuroscience research for studying brain function and disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rolipram, ®-, C-11 involves the incorporation of the radioactive isotope carbon-11 into the molecular structure. One common method is the use of [11C]carbon monoxide in a carbonylation reaction to introduce the carbon-11 isotope at a carbonyl position . This method is advantageous due to its efficiency and the high molar activity of the resulting compound.
Industrial Production Methods: Industrial production of Rolipram, ®-, C-11 typically involves automated synthesis modules designed for radiopharmaceutical production. These modules ensure the rapid and efficient incorporation of carbon-11, which has a short half-life of approximately 20.4 minutes . The production process is highly regulated to ensure the purity and safety of the radiopharmaceutical for clinical use.
Analyse Des Réactions Chimiques
Types of Reactions: Rolipram, ®-, C-11 primarily undergoes substitution reactions due to the presence of the carbon-11 isotope. These reactions are facilitated by the use of specific reagents and conditions that promote the incorporation of the radioactive isotope into the molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis of Rolipram, ®-, C-11 include [11C]carbon monoxide and various catalysts that facilitate the carbonylation reaction. The reaction conditions typically involve high pressure and temperature to ensure efficient incorporation of the carbon-11 isotope .
Major Products Formed: The major product formed from these reactions is Rolipram, ®-, C-11 itself, which is used as a PET imaging agent. The high specificity and selectivity of the synthesis process ensure that the final product is of high purity and suitable for clinical applications .
Applications De Recherche Scientifique
Rolipram, ®-, C-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In neuroscience, it is used to study the distribution and function of PDE4 in the brain, providing valuable insights into various neurological disorders . In medicine, it is used in clinical trials to investigate the effects of PDE4 inhibitors on cognitive function and mood disorders . Additionally, it has applications in drug development, where it is used to evaluate the efficacy and safety of new PDE4 inhibitors .
Mécanisme D'action
Rolipram, ®-, C-11 exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cAMP . By inhibiting PDE4, Rolipram, ®-, C-11 increases the levels of cAMP in cells, which in turn modulates various signaling pathways involved in inflammation, cognition, and mood regulation . The molecular targets of Rolipram, ®-, C-11 include PDE4 isoforms distributed in the brain and peripheral tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Rolipram, ®-, C-11 include other PDE4 inhibitors such as roflumilast and apremilast . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications.
Uniqueness: What sets Rolipram, ®-, C-11 apart from other PDE4 inhibitors is its use as a radiolabeled compound for PET imaging . This unique application allows for the non-invasive study of PDE4 distribution and function in vivo, providing valuable insights that are not possible with non-radiolabeled compounds .
Propriétés
Numéro CAS |
347148-61-2 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
(4R)-4-(3-cyclopentyloxy-4-(111C)methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1/i1-1 |
Clé InChI |
HJORMJIFDVBMOB-ZYZCRDMLSA-N |
SMILES isomérique |
[11CH3]OC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



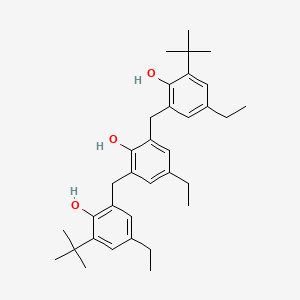


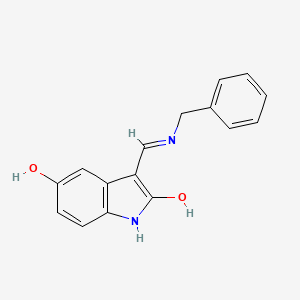

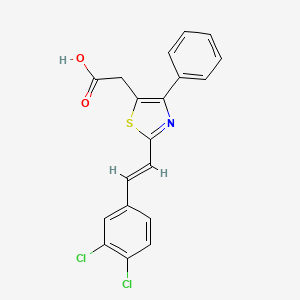
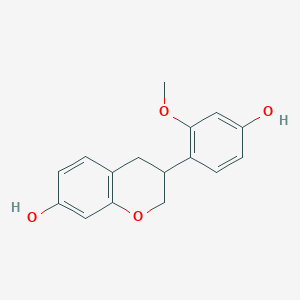

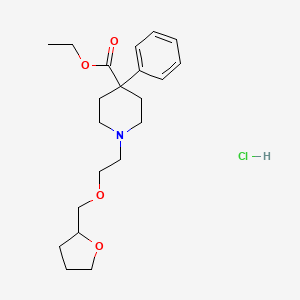
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
